Lipophilicity and Permeability: Methyl Ether Derivatization Enhances Passive Diffusion Relative to Parent Equilin
The methylation of equilin at the C3 phenolic hydroxyl eliminates the hydrogen bond donor capacity of the molecule (0 H-bond donors for equilin methyl ether versus 1 for equilin), thereby increasing lipophilicity and passive membrane permeability . While direct permeability data for equilin methyl ether in standardized assays such as Caco-2 or PAMPA are not identified in the available primary literature, the structural modification is supported by class-level inference: methylation of phenolic estrogens consistently increases logP by approximately 0.8 to 1.2 log units and enhances transcellular passive diffusion. This physicochemical alteration distinguishes equilin methyl ether from its parent compound in applications requiring cell penetration without active transport or sulfate conjugation.
| Evidence Dimension | Hydrogen bond donor count / estimated lipophilicity |
|---|---|
| Target Compound Data | 0 H-bond donors; estimated logP approximately 3.8–4.2 |
| Comparator Or Baseline | Equilin: 1 H-bond donor (phenolic -OH); estimated logP approximately 2.8–3.2 |
| Quantified Difference | Elimination of H-bond donor; logP increase approximately 0.8–1.2 units |
| Conditions | Physicochemical property analysis; Caco-2 permeability model (class inference) |
Why This Matters
Procurement of equilin methyl ether rather than equilin is scientifically indicated when the experimental objective requires enhanced passive membrane permeability or when avoiding phenolic hydroxyl-mediated metabolism (sulfation/glucuronidation) is desirable.
